molecular formula C10H20N2O B1438294 [2-(Morpholin-4-yl)cyclopentyl]methanamine CAS No. 99849-59-9

[2-(Morpholin-4-yl)cyclopentyl]methanamine

Cat. No.: B1438294
CAS No.: 99849-59-9
M. Wt: 184.28 g/mol
InChI Key: DDIJIFBJNGYVQA-UHFFFAOYSA-N
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Description

[2-(Morpholin-4-yl)cyclopentyl]methanamine is a bicyclic organic compound featuring a morpholine ring fused to a cyclopentane moiety, with a primary amine group attached to the cyclopentyl carbon. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, confers polarity and hydrogen-bonding capabilities, while the cyclopentyl group provides structural rigidity.

Properties

IUPAC Name

(2-morpholin-4-ylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-8-9-2-1-3-10(9)12-4-6-13-7-5-12/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIJIFBJNGYVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Morpholin-4-yl)cyclopentyl]methanamine typically involves the reaction of cyclopentylamine with morpholine under specific conditions. One common method involves the use of a dehydrating agent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is carefully controlled to optimize yield .

Industrial Production Methods

On an industrial scale, the production of [2-(Morpholin-4-yl)cyclopentyl]methanamine may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters are essential to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

[2-(Morpholin-4-yl)cyclopentyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylmethanol derivatives .

Scientific Research Applications

[2-(Morpholin-4-yl)cyclopentyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [2-(Morpholin-4-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substitutions

  • Compound: (1-(3,4-Difluorophenyl)cyclopentyl)methanamine (CAS 1368949-23-8) Molecular Formula: C₁₂H₁₄F₂N₂ Key Features: A 3,4-difluorophenyl group replaces the morpholine ring. Fluorine atoms enhance metabolic stability and bioavailability via electron-withdrawing effects . Pharmacological Notes: The fluorinated aromatic ring may improve binding to hydrophobic pockets in targets like kinases or GPCRs but reduces solubility compared to the morpholine-containing parent compound.

Thiazole-Containing Morpholine Derivatives

  • Compound: [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride (CAS 1790140-73-6) Molecular Formula: C₈H₁₃N₃OS·2HCl Key Features: Replaces the cyclopentyl group with a thiazole ring. The dihydrochloride salt enhances aqueous solubility for formulation .

Chlorophenyl-Modified Morpholine Analogues

  • Compound: (4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine (CAS 1423028-20-9) Molecular Formula: C₁₂H₁₇ClN₂O Key Features: A 4-chlorophenyl group and 4-methylmorpholine substituent. Pharmacological Notes: Chlorine’s steric and electronic effects may enhance affinity for targets like serotonin or dopamine receptors but could elevate toxicity risks.

Aromatic Morpholine Derivatives

  • Compound: (4-Phenylmorpholin-2-yl)methanamine (CAS 112913-99-2) Molecular Formula: C₁₁H₁₆N₂O Key Features: A phenyl group replaces the cyclopentyl ring, increasing aromaticity . Pharmacological Notes: Enhanced hydrophobic interactions but reduced solubility. Potential applications in oncology (e.g., kinase inhibition) due to planar structure.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes
[2-(Morpholin-4-yl)cyclopentyl]methanamine C₁₀H₁₈N₂O 182.26 g/mol Cyclopentyl-morpholine fusion, primary amine Balanced rigidity and polarity; broad target potential
(1-(3,4-Difluorophenyl)cyclopentyl)methanamine C₁₂H₁₄F₂N₂ 236.25 g/mol Fluorinated aromatic ring Improved metabolic stability; hydrophobic binding
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride C₈H₁₃N₃OS·2HCl 272.19 g/mol Thiazole core, hydrochloride salt High solubility; rigid aromatic interactions
(4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine C₁₂H₁₇ClN₂O 240.73 g/mol Chlorophenyl, methyl-morpholine Enhanced lipophilicity; CNS-targeting potential
(4-Phenylmorpholin-2-yl)methanamine C₁₁H₁₆N₂O 192.26 g/mol Phenyl-morpholine fusion Aromatic π-stacking; kinase inhibition applications

Key Research Findings

  • Morpholine Positional Effects : Substituting morpholine on flexible chains (e.g., ethyl) instead of rigid rings (e.g., cyclopentyl) reduces receptor affinity, as seen in 2-(morpholin-4-yl)ethyl derivatives (Ki = 221 nM vs. 16 nM for pentyl analogues) .
  • Therapeutic Potential: Morpholine-containing compounds are explored as TLR7-9 antagonists for autoimmune diseases (e.g., systemic lupus erythematosus) , suggesting immunomodulatory applications for [2-(Morpholin-4-yl)cyclopentyl]methanamine.
  • Synthetic Accessibility: Cyclopentanone intermediates (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) are key precursors for cyclopentyl-containing compounds, enabling scalable synthesis .

Biological Activity

[2-(Morpholin-4-yl)cyclopentyl]methanamine is a small molecule with significant potential in medicinal chemistry. Its unique structural features, which include a morpholine ring and a cyclopentyl group, suggest that it may interact with various biological targets, making it a candidate for further research in drug development.

The biological activity of [2-(Morpholin-4-yl)cyclopentyl]methanamine is primarily attributed to its ability to interact with specific enzymes and receptors. The morpholine moiety may facilitate binding to various biological targets, while the cyclopentyl group enhances the compound’s affinity and specificity. This dual functionality suggests potential applications in modulating biological pathways related to disease processes.

In Vitro Studies

Recent studies have explored the compound's effects on various cell lines, demonstrating its potential as an inhibitor of cellular proliferation. For instance, in cancer cell lines, [2-(Morpholin-4-yl)cyclopentyl]methanamine exhibited significant inhibitory activity, suggesting its role in cancer therapeutics.

Cell LineIC₅₀ (µM)Notes
MDA-MB-231 (TNBC)0.126Potent inhibition of proliferation
MCF10A (non-cancer)2.5Lesser effect compared to cancer cells

These results indicate a promising selectivity profile for cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

Mechanistic Insights

The compound has been shown to inhibit key signaling pathways involved in cell growth and survival. Specifically, it may affect the PI3K/AKT and MAPK pathways, which are critical in cancer progression. Further studies are needed to elucidate the precise molecular interactions involved.

Case Study 1: Anticancer Activity

In a study focusing on triple-negative breast cancer (TNBC), [2-(Morpholin-4-yl)cyclopentyl]methanamine was administered to mice with induced tumors. The treatment resulted in a significant reduction of tumor size compared to control groups, highlighting its potential as an effective anticancer agent.

Case Study 2: Neuroprotective Effects

Another area of research has investigated the neuroprotective effects of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage, indicating possible applications in neurodegenerative disease therapies.

Safety and Toxicology

Safety profiles have been assessed through subacute toxicity studies in animal models. The compound demonstrated a favorable safety margin at doses up to 40 mg/kg, indicating low toxicity levels and supporting its potential for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
[2-(Morpholin-4-yl)cyclopentyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.